

Spectroscopic Characterization of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1353273

[Get Quote](#)

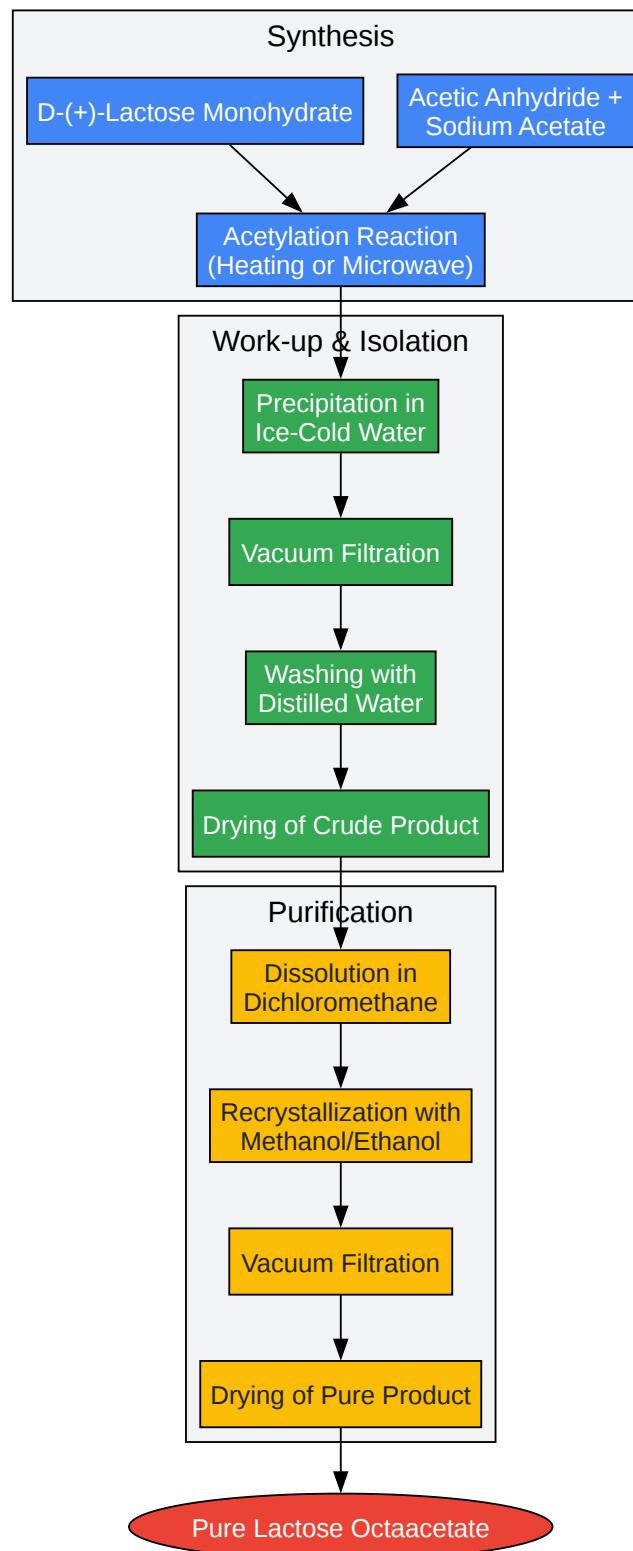
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **lactose octaacetate**, a fully acetylated derivative of lactose. This document details the key analytical techniques used to elucidate and confirm the structure of this compound, presenting quantitative data in accessible formats and outlining detailed experimental methodologies. The information herein is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug development, and materials science.

Synthesis and Purification of Lactose Octaacetate

The most common method for the synthesis of **lactose octaacetate** is the acetylation of lactose using an excess of acetic anhydride with a catalyst. A typical procedure is as follows:

Experimental Protocol: Synthesis of Lactose Octaacetate


- Reaction Setup: In a round-bottom flask, suspend D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) in acetic anhydride (e.g., 30 cm³, 0.27 mol).
- Catalyst Addition: Add anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol) as a catalyst to the suspension.

- Reaction Conditions: The reaction can be performed under various conditions, including heating at 100°C for 2 hours with stirring or using microwave irradiation (e.g., 700 W for 10-30 minutes) for a more rapid, "green" synthesis.
- Work-up: After the reaction is complete, pour the mixture into a beaker containing ice-cold distilled water (e.g., 200 cm³). Stir the mixture and leave it at a low temperature (e.g., 4°C) for several hours (e.g., 12 hours) to allow for the precipitation of the product.
- Isolation: Filter the resulting white solid precipitate under vacuum and wash it thoroughly with distilled water to remove any unreacted starting materials and byproducts.
- Drying: Dry the crude **lactose octaacetate** in a vacuum oven to a constant weight.

Experimental Protocol: Purification by Recrystallization

- Solvent Selection: Dissolve the crude **lactose octaacetate** in a minimal amount of a suitable solvent, such as dichloromethane.
- Precipitation: Add a less polar solvent, such as 95% ethanol or methanol (e.g., 10 volumes), to the solution to induce crystallization.
- Isolation of Crystals: Filter the purified crystals and wash them with a small amount of the less polar solvent.
- Drying: Dry the pure **lactose octaacetate** crystals in a vacuum oven.

Synthesis and Purification of Lactose Octaacetate

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis and purification of lactose octaacetate.**

Spectroscopic Characterization Data

The structural elucidation of **lactose octaacetate** is achieved through a combination of spectroscopic techniques. The following sections summarize the key findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of **lactose octaacetate**, including the anomeric configuration and the location of the acetyl groups. Spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **Lactose Octaacetate**

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
6.25	s	1H
5.69 - 5.09	m	7H
4.96 - 4.47	m	2H
4.12 - 4.09	m	2H
3.99 - 3.77	m	2H
2.22 - 1.96	m	24H (OC(O)CH_3)

Note: The complexity of the spectrum arises from the overlapping signals of the numerous protons in the sugar rings and the acetyl groups.

Table 2: ^{13}C NMR Spectroscopic Data for **Lactose Octaacetate**

Chemical Shift (δ) (ppm)	Assignment
170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82	C=O (acetyl groups)
100.95	C-1'
91.53	C-1
75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60	Ring Carbons
61.74, 60.84	CH ₂ (acetylated)
20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49	CH ₃ (acetyl groups)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 20 mg of purified **lactose octaacetate** in 0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **lactose octaacetate**. The presence of ester functional groups and the absence of hydroxyl groups are key indicators of a successful acetylation.

Table 3: IR Spectroscopic Data for **Lactose Octaacetate**

Wavenumber (cm ⁻¹)	Assignment
~1750	C=O stretching (from acetyl ester groups)
~1370	C-H bending (from CH ₃ groups)
~1230	C-O stretching (from acetyl groups)
~1050	C-O stretching (from the glycosidic linkage)

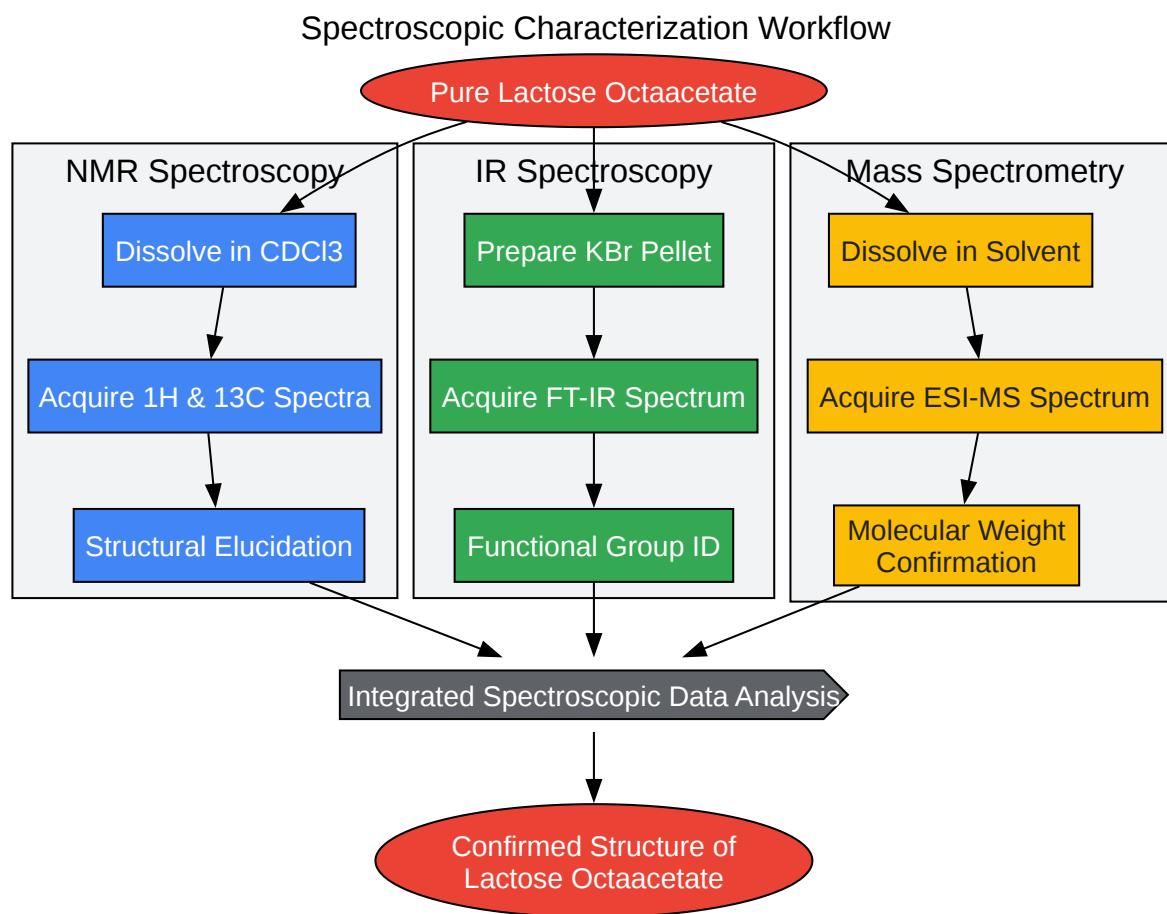
Note: A key feature in the IR spectrum is the disappearance of the broad O-H stretching band (typically around 3300-3500 cm⁻¹) that is present in the starting material, lactose, and the appearance of strong C=O stretching bands.

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the purified **lactose octaacetate**.
- Instrumentation: Record the FT-IR spectrum using a suitable spectrometer.
- Data Acquisition: Scan a wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **lactose octaacetate**, confirming its elemental composition. Electrospray ionization (ESI) is a common technique used for this analysis.


Table 4: Mass Spectrometry Data for **Lactose Octaacetate**

m/z	Ion
678.59	[M] ⁺ (Calculated Molecular Weight)
701.18	[M+Na] ⁺ (Sodium Adduct)

Note: The observation of the sodium adduct is common in the mass spectrometry of carbohydrates.

Experimental Protocol: ESI-TOF Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **lactose octaacetate** in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Analyze the sample using an ESI-Time of Flight (TOF) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **lactose octaacetate**.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and comprehensive characterization of **lactose octaacetate**. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for the synthesis, purification, and structural verification of this important carbohydrate derivative. The successful synthesis is confirmed by the disappearance of hydroxyl groups and the appearance of acetyl groups in the IR spectrum, the correct molecular weight determination by mass spectrometry, and the detailed structural information provided by ^1H and ^{13}C NMR.

- To cite this document: BenchChem. [Spectroscopic Characterization of Lactose Octaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353273#spectroscopic-characterization-of-lactose-octaacetate\]](https://www.benchchem.com/product/b1353273#spectroscopic-characterization-of-lactose-octaacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

